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Compound of Interest

Compound Name: N-Formylhistidine

CAS No.: 15191-21-6

Cat. No.: B100977 Get Quote

Executive Summary & Chemical Context[1][2][3][4]
The Challenge: Distinguishing Histidine (His) from its N-Formyl derivative (N-For-His) is a

critical quality attribute (CQA) assessment in biotherapeutics. N-Formylhistidine often arises

as a photo-oxidation product in antibody formulations or as a degradation impurity linked to

polysorbate excipients.

The Analytical Problem:

Polarity: Both compounds are highly polar, leading to poor retention and co-elution on

standard C18 columns.

Isobaric Interference (False Positives): While they differ by 28.01 Da, in-source

fragmentation (loss of CO from N-For-His) can mimic the Histidine signal, or conversely, high

concentrations of formic acid in the mobile phase can artificially formylate Histidine in the

source, creating "ghost" N-For-His peaks.

Physicochemical Comparison:
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Property L-Histidine
N-Formyl-L-
Histidine

Impact on
Separation

Formula C₆H₉N₃O₂ C₇H₉N₃O₃
Mass shift (+28.01

Da)

Monoisotopic Mass 155.0695 Da 183.0644 Da Distinct precursors

[M+H]⁺ 156.0768 184.0717 Primary MS Target

pKa (Imidazole) ~6.0 ~6.0
Similar charge state at

pH 3

pKa (Amine) ~9.1 N/A (Amide)

Critical: N-For-His

loses the basic amine

charge.

Polarity High Moderate-High
HILIC is required for

both.

Method Development: The HILIC Solution
Standard Reversed-Phase (C18) is not recommended due to the lack of retention for Histidine,

which elutes in the void volume (t0), causing severe ion suppression. Zwitterionic HILIC (ZIC-

HILIC) is the gold standard for this separation.

Recommended Protocol
Stationary Phase:

Primary Choice: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-cHILIC or Agilent Poroshell

HILIC-Z).

Mechanism: The zwitterionic phase separates based on charge and hydrophilicity. Since N-

formylation neutralizes the alpha-amine, N-For-His is less charged and slightly less polar

than Histidine, resulting in different partitioning kinetics.

Mobile Phase System:
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Buffer: Ammonium Formate (10–20 mM) is critical to buffer the ionic interactions on the

zwitterionic surface.

pH Control: Adjust aqueous mobile phase to pH 3.0–3.2 with Formic Acid.

Why? At pH 3, the imidazole ring is protonated (+), but the carboxylic acid is partially

suppressed. This stabilizes the charge state for MS sensitivity.

Instrument Parameters:

Parameter Setting Rationale

Column Temp 30°C - 40°C
Higher temp improves peak

shape for amides (N-For-His).

Flow Rate 0.3 – 0.5 mL/min Optimal for ESI efficiency.

Injection Vol 1–5 µL
Keep low to prevent solvent

mismatch effects in HILIC.

Diluent 90:10 ACN:Water

Crucial: Sample must be in

high organic to prevent peak

breakthrough.

Gradient Table (ZIC-cHILIC, 100mm)
Time (min)

% Mobile Phase B (ACN +
0.1% FA)

% Mobile Phase A (20mM
Amm. Formate pH 3)

0.0 90 10

1.0 90 10

8.0 50 50

10.0 50 50

10.1 90 10

15.0 90 10
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MS Optimization & MRM Transitions
To ensure specificity, you must monitor unique transitions. N-Formylhistidine can fragment

back to the Histidine backbone (loss of CO, 28 Da) or generate the immonium ion.

MRM Table:

Analyte
Precursor
(m/z)

Product (m/z)
Collision
Energy (V)

Note

L-Histidine 156.1 110.1 20
Immonium ion

(Quantifier)

L-Histidine 156.1 83.1 35 Qualifier

N-Formyl-His 184.1 110.1 25

Quantifier (Loss

of Formyl +

COOH)

N-Formyl-His 184.1 156.1 15

Qualifier (Loss of

CO/Formyl

group)

Histidine-d3 (IS) 159.1 113.1 20 Internal Standard

Critical MS Note: The transition 184 -> 156 monitors the loss of the formyl group (28 Da). If this

peak is unstable, rely on 184 -> 110 (Immonium ion) which is robust for both species but

separated chromatographically.
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A common issue in this analysis is the artificial generation of N-Formylhistidine during the

analytical process, leading to false positives.

The Mechanism
Formic acid (FA) is a reactive modifier. In high concentrations (>0.5%) or at high temperatures,

FA can react with the primary amine of Histidine to form N-Formylhistidine.

Diagnostic Workflow (Graphviz)
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ISSUE: Unexpected N-Formyl Peak

Check Sample Diluent

Is Sample in >0.1% FA?

Yes

Risk High

No

Dilute in 90% ACN (No Acid) 
or 10mM Amm. Acetate

Injection Test

Check Autosampler Temp

Temp > 10°C?

Risk High

Cool to 4°C immediately

Peak Area increases 
over time in vial?

CONFIRMED ARTIFACT
(Reaction in Vial)

REAL IMPURITY
(Bioprocess Origin)

Click to download full resolution via product page
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Caption: Diagnostic logic to distinguish between endogenous N-Formylhistidine and method-

induced artifacts.

Frequently Asked Questions (FAQs)
Q1: Can I use a C18 column if I use ion-pairing reagents?

Answer: While reagents like HFBA (Heptafluorobutyric acid) can retain Histidine on C18,

they cause severe ion suppression in MS mode and contaminate the source. HILIC is

superior because it uses volatile buffers (Ammonium Formate) that enhance MS sensitivity.

Q2: My N-Formylhistidine peak splits into two. Why?

Answer: This is likely tautomer separation or rotational isomerism of the amide bond

(cis/trans rotamers). N-formyl groups can exist in two conformations. Increasing the column

temperature to 40°C–50°C often collapses these into a single sharp peak by speeding up the

interconversion rate.

Q3: How do I prevent "In-Source" formation of N-Formylhistidine?

Answer: In-source formation happens when Histidine and Formate ions cluster in the

desolvation gas.

Fix: Lower the Source Temperature and Declustering Potential.

Validation: Inject pure Histidine standard. If a peak appears at m/z 184 at the exact same

retention time as Histidine (not separated), it is an in-source artifact. Real N-For-His will

elute earlier/later depending on the column.

Q4: Is N-Formylhistidine stable?

Answer: It is relatively stable at acidic pH but can hydrolyze back to Histidine at high pH (>8).

Ensure your LC mobile phases and autosampler wash solvents are acidic (pH 2–4).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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